1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide
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Overview
Description
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry. Pyrazoles are known for their structural diversity and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
One common method involves the reaction of 3-methyl-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound also features a pyrazole ring and is used in organic synthesis and medicinal chemistry.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with applications in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-8-4-6-15(14-8)9-3-2-5-11(13,7-9)10(12)16/h4,6,9H,2-3,5,7,13H2,1H3,(H2,12,16) |
InChI Key |
UQABNDMANWZMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCCC(C2)(C(=O)N)N |
Origin of Product |
United States |
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